![molecular formula C8H4ClF3O5S B2867868 Benzoic acid, 5-(chlorosulfonyl)-2-(trifluoromethoxy)- CAS No. 845616-29-7](/img/structure/B2867868.png)
Benzoic acid, 5-(chlorosulfonyl)-2-(trifluoromethoxy)-
Overview
Description
4-(Chlorosulfonyl)benzoic acid is a chemical reagent used in various applications, including catalyzing living radical polymerizations, in the preparation of polymer-bound transfer hydrogenation catalysts, and as a reagent in the sulfonation of γ-cyclodextrin .
Molecular Structure Analysis
The molecular formula for 4-(Chlorosulfonyl)benzoic acid is C7H5ClO4S . For 4-(Trifluoromethoxy)benzoic acid, the molecular formula is C8H5F3O3 .Chemical Reactions Analysis
4-(Chlorosulfonyl)benzoic acid is used as a reagent in the sulfonation of γ-cyclodextrin .Physical And Chemical Properties Analysis
4-(Chlorosulfonyl)benzoic acid appears as white to beige powder or crystals . It reacts with water and is moisture sensitive .Scientific Research Applications
Synthesis of Salicylanilide Derivatives
5-(Chlorosulfonyl)-2-(trifluoromethoxy)benzoic acid: is utilized in the synthesis of salicylanilide derivatives. These derivatives are important due to their potential pharmacological properties, including antimicrobial, anti-inflammatory, and antiproliferative activities. The chlorosulfonyl group acts as a reactive site for coupling reactions, facilitating the formation of complex organic compounds .
Living Radical Polymerization
This compound serves as a reagent in living radical polymerizations. Its role is crucial in controlling the growth of polymer chains, leading to polymers with well-defined structures and molecular weights. This application is significant in the production of advanced materials with specific properties for industrial and medical use .
Transfer Hydrogenation Catalysts
The benzoic acid derivative is used in the preparation of polymer-bound transfer hydrogenation catalysts. These catalysts are essential for facilitating hydrogenation reactions, which are widely used in the chemical industry to produce a variety of chemicals and pharmaceuticals .
Sulfonation of γ-Cyclodextrin
Another application involves the sulfonation of γ-cyclodextrin, a process that enhances the solubility and stability of cyclodextrin complexes. This modification is particularly useful in the pharmaceutical industry to improve drug delivery systems .
Ultra Trace Analysis
In analytical chemistry, 5-(chlorosulfonyl)-2-(trifluoromethoxy)benzoic acid is used as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS methods. Its unique structure allows for accurate calibration and quantification of analytes in complex mixtures .
Antimicrobial Research
Research into the antimicrobial properties of related trifluoromethyl compounds has shown potential for the development of new antibacterial and antifungal agents. While not directly cited for 5-(chlorosulfonyl)-2-(trifluoromethoxy)benzoic acid , this area of study is relevant due to the structural similarities and the presence of the trifluoromethoxy group, which is known to influence biological activity .
properties
IUPAC Name |
5-chlorosulfonyl-2-(trifluoromethoxy)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O5S/c9-18(15,16)4-1-2-6(17-8(10,11)12)5(3-4)7(13)14/h1-3H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDSRLYGIYPCKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)O)OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 5-(chlorosulfonyl)-2-(trifluoromethoxy)- |
Synthesis routes and methods
Procedure details
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